molecular formula C18H24ClNO13 B055187 2-Chloro-4-nitrophenyl-beta-D-lactoside CAS No. 120583-41-7

2-Chloro-4-nitrophenyl-beta-D-lactoside

Cat. No. B055187
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-MUKCROHVSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-lactoside involves the interaction of hepta-acetate-alpha-D-maltosyl bromide with 2-chloro-4-nitrophenol in a two-phase system using a phase transfer catalyst. This method is a part of the synthesis of beta-maltosides, derivatives that are utilized as substrates for determining alpha-glucosidase activity (Voznyĭ et al., 1996).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrophenyl-beta-D-lactoside, as with related compounds, is characterized by the presence of a beta-lactoside group. This structural component plays a crucial role in its reactivity and interaction with enzymes such as beta-galactosidase. While specific details on the molecular structure of 2-Chloro-4-nitrophenyl-beta-D-lactoside are limited, studies on similar compounds provide insights into the behavior and properties of these types of molecules (Akkurt et al., 2010).

Chemical Reactions and Properties

2-Chloro-4-nitrophenyl-beta-D-lactoside serves as a substrate in enzymatic reactions, specifically in the assay of neutral alpha-glucosidase activity. Its design allows for increased sensitivity and convenience in biochemical assays compared to other substrates, highlighting its chemical reactivity and utility in research contexts (Voznyĭ et al., 1996).

Scientific Research Applications

Enzymatic Synthesis and Transfer Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside has been explored in the field of enzymatic synthesis and transfer reactions. Totani et al. (2001) used this compound in the synthesis of aliphatic beta-lactosides, demonstrating its utility in mimicking units of glycosphingolipids using Trichoderma reesei cellulase (Totani, Yasutake, Ohi, Murata, & Usui, 2001). Additionally, Usui et al. (1993) utilized this compound in the synthesis of β-d-galactosyl disaccharide derivatives, highlighting its role in transglycosylation processes (Usui, Kubota, & Ohi, 1993).

Inhibitory Properties in Galectins

Research by Giguère et al. (2006) examined aryl O- and S-galactosides and lactosides as specific inhibitors of human galectins-1 and -3. In this study, 2-Chloro-4-nitrophenyl-beta-D-lactoside showed potential in modulating the electrostatic potential at specific sites, influencing the inhibitory properties against galectin-1 (Giguère, Sato, St‐Pierre, Sirois, & Roy, 2006).

Application in Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, 2-Chloro-4-nitrophenyl-beta-D-lactoside has been used as a substrate for various enzymatic assays. Voznyi et al. (1996) synthesized beta-maltosides, including 2-Chloro-4-nitrophenyl-beta-D-maltoside, for determining alpha-glucosidase activity (Voznyi, Lukomskaia, Lanskaia, & Podkidysheva, 1996). Hwang and Scott (1993) focused on the synthesis, characterization, and diagnostic applications of 2-Chloro-4-Nitrophenyl-β-D-Galactopyranoside, highlighting its enhanced sensitivity in enzyme immunoassays (Hwang & Scott, 1993).

Other Relevant Studies

  • A study by Deshpande, Eriksson, and Pettersson (1984) formulated a procedure using synthetic substrates for determining exo-1,4,-beta-glucanases, where p-nitrophenyl-beta-D-lactoside was used as a selective substrate (Deshpande, Eriksson, & Pettersson, 1984).
  • Research by Rudnick, Schildiner, and Kaback (1976) involved the use of p-nitrophenyl alpha-D-galactopyranoside, a related compound, in studying the equilibrium between forms of the lac carrier protein in Escherichia coli membrane vesicles (Rudnick, Schildiner, & Kaback, 1976).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583467
Record name 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-beta-D-lactoside

CAS RN

120583-41-7
Record name 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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